molecular formula C5H8ClF2NO B8189265 5,5-Difluoro-piperidin-3-one hydrochloride

5,5-Difluoro-piperidin-3-one hydrochloride

Cat. No.: B8189265
M. Wt: 171.57 g/mol
InChI Key: JYPVDZVABDOLPY-UHFFFAOYSA-N
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Description

5,5-Difluoro-piperidin-3-one hydrochloride is a fluorinated piperidine derivative. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Fluorinated piperidine derivatives are of significant interest in medicinal chemistry due to their unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Difluoro-piperidin-3-one hydrochloride typically involves the fluorination of piperidin-3-one derivatives. One common method is the nucleophilic substitution reaction of piperidin-3-one with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to remove impurities and obtain the desired product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

5,5-Difluoro-piperidin-3-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,5-Difluoro-piperidin-3-one hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5-Difluoro-piperidin-3-one hydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to biological targets by forming strong hydrogen bonds and electrostatic interactions. This can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific target .

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-piperidin-3-one hydrochloride
  • 5,5-Dichloro-piperidin-3-one hydrochloride
  • 5,5-Dibromo-piperidin-3-one hydrochloride

Uniqueness

5,5-Difluoro-piperidin-3-one hydrochloride is unique due to the presence of two fluorine atoms, which impart distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles .

Biological Activity

5,5-Difluoro-piperidin-3-one hydrochloride is a fluorinated piperidine derivative that has garnered interest in various fields of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include two fluorine atoms at the 5-position of the piperidine ring and a ketone functional group at the 3-position. These modifications can significantly influence the compound's pharmacological properties, including its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanism of action may involve modulation of enzyme activity or receptor binding, which can lead to various pharmacological effects. For instance, studies have indicated that fluorinated compounds often exhibit enhanced lipophilicity and metabolic stability, which can improve their bioavailability and efficacy in vivo .

Antiviral Activity

Recent research has highlighted the antiviral potential of fluorinated compounds similar to this compound. For example, a related difluoro compound demonstrated significant antiviral activity against influenza virus strains, showing a reduction in viral load and improved survival rates in mouse models . Such findings suggest that this compound could possess similar antiviral properties, warranting further investigation.

Anticancer Properties

The compound's structure may also confer anticancer properties. In vitro studies have shown that certain piperidine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have been tested against MCF-7 and MDA-MB-231 breast cancer cells, demonstrating lower IC50 values compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) . This suggests that this compound might also inhibit cancer cell proliferation effectively.

Toxicity and Safety Profile

Toxicity studies are crucial for assessing the safety profile of new compounds. Preliminary assessments of related difluoro compounds have indicated favorable safety profiles at therapeutic doses in animal models . For example, a study reported no significant adverse effects at doses up to 40 mg/kg when administered orally in healthy mice. This highlights the need for comprehensive toxicity evaluations for this compound to establish its safety for potential therapeutic use.

Table: Summary of Biological Activities

Activity Type Effect Reference
AntiviralSignificant reduction in viral load
AnticancerLower IC50 than 5-FU in MCF-7 cells
ToxicityNo significant adverse effects at 40 mg/kg

Case Study: Antiviral Efficacy

A notable case study involved the evaluation of a difluoro compound's efficacy against influenza A virus. The study utilized a mouse model where the compound was administered orally. Results showed a more than two-log reduction in viral load within the lungs of infected mice, indicating a direct effect on viral replication . This suggests that similar mechanisms may be applicable to this compound.

Case Study: Anticancer Activity

In another study assessing anticancer properties, various piperidine derivatives were screened for their cytotoxic effects on breast cancer cells. The results indicated that certain derivatives exhibited significant growth inhibition compared to control treatments. Specifically, compounds demonstrated selectivity towards cancer cells while sparing normal cells, highlighting their potential as targeted therapies .

Properties

IUPAC Name

5,5-difluoropiperidin-3-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2NO.ClH/c6-5(7)1-4(9)2-8-3-5;/h8H,1-3H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYPVDZVABDOLPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CNCC1(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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